molecular formula C24H17FN4O B277801 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide

Cat. No. B277801
M. Wt: 396.4 g/mol
InChI Key: PFZDAKNIIPVHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide (abbreviated as FMBN) is a chemical compound that has been widely used in scientific research due to its unique properties. FMBN belongs to the benzotriazole family and has been found to have a variety of applications in the field of biochemistry and pharmacology.

Mechanism of Action

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This leads to the inhibition of PTP activity, resulting in the activation of downstream signaling pathways. This compound has been found to be highly selective for PTPs, with little or no effect on other enzymes or cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide is its high selectivity for PTPs, which makes it a useful tool for studying the role of PTPs in cellular signaling pathways. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide. One area of interest is the development of this compound-based therapeutics for the treatment of diseases such as cancer and autoimmune disorders. Another area of research is the identification of new PTP targets for this compound and the development of more potent and selective inhibitors of PTP activity. Finally, the use of this compound as a tool for studying the role of PTPs in cellular signaling pathways is an area of active research.

Synthesis Methods

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 6-methyl-1,2,3-benzotriazole-5-carboxylic acid, followed by the reaction of the resulting compound with 1-naphthylamine. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in the regulation of cellular signaling pathways, and their dysregulation has been linked to a variety of diseases, including cancer, diabetes, and autoimmune disorders.

properties

Molecular Formula

C24H17FN4O

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H17FN4O/c1-15-13-22-23(28-29(27-22)18-11-9-17(25)10-12-18)14-21(15)26-24(30)20-8-4-6-16-5-2-3-7-19(16)20/h2-14H,1H3,(H,26,30)

InChI Key

PFZDAKNIIPVHGB-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.